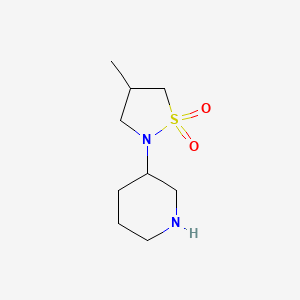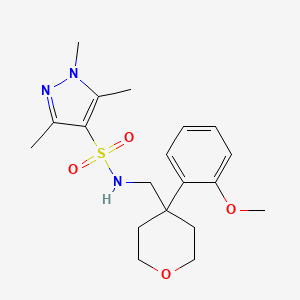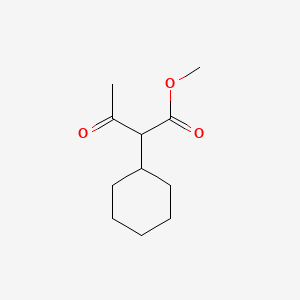![molecular formula C11H11ClN4O2 B2689424 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid CAS No. 436096-42-3](/img/structure/B2689424.png)
2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid” is a chemical compound with the CAS Number: 436096-42-3 . It has a molecular weight of 266.69 . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Unfortunately, no further specific physical or chemical properties were found.Aplicaciones Científicas De Investigación
Environmental Chemistry and Organic Compound Distribution
Research by Jafvert et al. (1990) explored the octanol-water distributions of environmentally significant organic acids, including chlorophenyl derivatives. This study provides insights into the environmental behavior of such compounds, crucial for understanding their distribution and potential impact on ecosystems Jafvert, Westall, Grieder, & Schwarzenbach, 1990.
Development of Heterocyclic Compounds with Biological Activity
Sayed et al. (2003) reported on the synthesis of new heterocyclic compounds starting from 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, showing potential antimicrobial and antifungal activities. This demonstrates the versatility of chlorophenyl butanoic acids in synthesizing biologically active compounds Sayed, Hamed, Meligi, Boraie, & Shafik, 2003.
Molecular Engineering for Solar Cell Applications
Kim et al. (2006) highlighted the engineering of organic sensitizers for solar cells, underscoring the potential application of chlorophenyl butanoic acid derivatives in renewable energy technologies. Their work indicates the role of these compounds in developing efficient solar energy conversion materials Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006.
Exploration of Mutagenic Properties in Food Preservatives
Jolivette, Kende, and Anders (1998) explored the formation of reactive intermediates from 2-chloro-4-(methylthio)butanoic acid, a compound related to the title chemical. Their findings contribute to understanding the potential health risks associated with certain food preservatives Jolivette, Kende, & Anders, 1998.
Synthesis and Biological Activity of Novel Indole-Based Scaffolds
Nazir et al. (2018) synthesized novel indole-based scaffolds starting from 4-(1H-indol-3-yl)butanoic acid, showing significant urease inhibitory potential. This research underscores the importance of chlorophenyl butanoic acid derivatives in the development of new therapeutic agents Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2018.
Antifungal and Antibacterial Activities
Sujatha, Shilpa, and Gani (2019) investigated N-(4-chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives, showcasing their potent antifungal and antibacterial properties. This study illustrates the potential use of chlorophenyl butanoic acid derivatives in combating microbial infections Sujatha, Shilpa, & Gani, 2019.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-[5-(4-chlorophenyl)tetrazol-2-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-2-9(11(17)18)16-14-10(13-15-16)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNRSUKGPPULMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1N=C(N=N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2689343.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2689347.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/no-structure.png)

![(3aS,7aR)-1-(propan-2-yl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride](/img/structure/B2689354.png)




![3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-4-(4-methylpiperazino)quinoline](/img/structure/B2689362.png)
